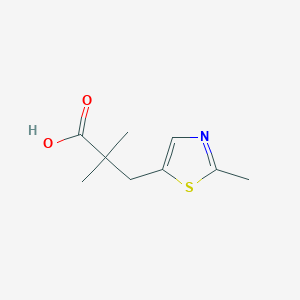
2-(1-Benzothiophen-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzothiophen-2-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It consists of a piperidine ring attached to a benzothiophene moiety. This compound is known for its potent dopamine reuptake inhibition properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-2-yl)piperidine typically involves the reaction of benzothiophene with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where benzothiophene is reacted with piperidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzothiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to a dihydrobenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
2-(1-Benzothiophen-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with dopamine transporters and potential effects on neurotransmission.
Medicine: Investigated for its potential use in treating neurological disorders due to its dopamine reuptake inhibition properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The primary mechanism of action of 2-(1-Benzothiophen-2-yl)piperidine involves the inhibition of dopamine reuptake. This compound binds to the dopamine transporter, preventing the reabsorption of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can enhance dopaminergic signaling. The molecular targets include the dopamine transporter and associated pathways involved in dopamine regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phencyclidine (PCP): Shares structural similarities but has different pharmacological effects.
Ketamine: Another compound with similar structural features but distinct mechanisms of action.
Benocyclidine: A closely related compound with similar dopamine reuptake inhibition properties
Uniqueness
2-(1-Benzothiophen-2-yl)piperidine is unique due to its selective dopamine reuptake inhibition without significant affinity for NMDA receptors, unlike phencyclidine and ketamine. This makes it a valuable compound for studying dopaminergic systems without the confounding effects of NMDA receptor interaction .
Propriétés
Numéro CAS |
526183-09-5 |
|---|---|
Formule moléculaire |
C13H15NS |
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
2-(1-benzothiophen-2-yl)piperidine |
InChI |
InChI=1S/C13H15NS/c1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11/h1-2,5,7,9,11,14H,3-4,6,8H2 |
Clé InChI |
YYFGOBXZFWHUCP-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine](/img/structure/B15320358.png)




![6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]](/img/structure/B15320402.png)


![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)



![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol](/img/structure/B15320454.png)

